molecular formula C12H17N3OS B5733054 N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Katalognummer B5733054
Molekulargewicht: 251.35 g/mol
InChI-Schlüssel: LZEAXNLVHAVVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor, which is an enzyme that plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have a wide range of biological effects, and its mechanism of action has been studied extensively.

Wirkmechanismus

CP-690,550 works by inhibiting the activity of N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking this compound activity, CP-690,550 can prevent the activation of downstream signaling pathways, which can lead to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a wide range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and can also reduce the activity of immune cells, such as T cells and B cells. CP-690,550 has also been shown to have anti-angiogenic effects, which can be useful in the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

CP-690,550 has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and modify for specific applications. It has also been extensively studied, and its mechanism of action is well understood. However, CP-690,550 also has some limitations. It can have off-target effects on other N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide enzymes, which can lead to unwanted side effects. Additionally, its effectiveness can be limited by the development of resistance in some patients.

Zukünftige Richtungen

There are several future directions for research on CP-690,550. One area of interest is the development of more selective N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibitors, which can target specific this compound enzymes without affecting others. This could lead to more effective treatments with fewer side effects. Another area of interest is the use of CP-690,550 in combination with other drugs, such as immune checkpoint inhibitors, to enhance their effectiveness. Additionally, there is interest in studying the potential use of CP-690,550 in other diseases, such as inflammatory bowel disease and psoriasis.

Synthesemethoden

The synthesis of CP-690,550 involves several steps, starting from commercially available starting materials. The synthesis route includes the preparation of intermediate compounds, which are then used to synthesize the final product. The process involves several purification steps, including column chromatography and recrystallization, to obtain the final product in high purity.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, transplant rejection, and cancer. It has been shown to inhibit the N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide-STAT signaling pathway, which is involved in the regulation of immune responses and inflammation. CP-690,550 has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and has also shown promise in clinical trials.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-9-6-7-13-12(14-9)17-8-11(16)15-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEAXNLVHAVVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.